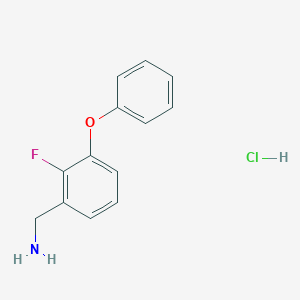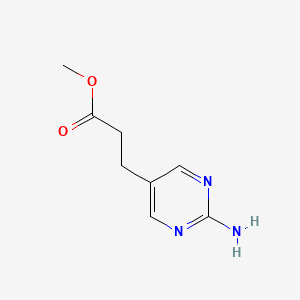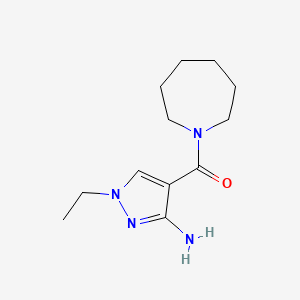
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with methyl groups at positions 1 and 3, and an amine group at position 4, which is further substituted with a thiophen-2-ylmethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
The synthesis of 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution at positions 1 and 3: Methyl groups are introduced at positions 1 and 3 of the pyrazole ring through alkylation reactions using methylating agents such as methyl iodide.
Introduction of the thiophen-2-ylmethyl group: The thiophen-2-ylmethyl group is introduced through a nucleophilic substitution reaction, where the amine group at position 4 of the pyrazole ring reacts with a thiophen-2-ylmethyl halide.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced with other substituents using appropriate nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents such as ethanol or dichloromethane, and catalysts like acids or bases to facilitate the reactions.
科学的研究の応用
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
類似化合物との比較
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1,3-dimethyl-N-(phenylmethyl)-1H-pyrazol-4-amine: This compound has a phenylmethyl group instead of a thiophen-2-ylmethyl group, which may result in different chemical and biological properties.
1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine: The presence of a pyridin-2-ylmethyl group can influence the compound’s reactivity and interactions with biological targets.
1,3-dimethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine: The furan-2-ylmethyl group may impart different electronic and steric effects compared to the thiophen-2-ylmethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophen-2-ylmethyl group, which can influence its chemical reactivity and biological activity in distinct ways.
特性
分子式 |
C10H13N3S |
|---|---|
分子量 |
207.30 g/mol |
IUPAC名 |
1,3-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3 |
InChIキー |
NYJHBRUKTMLRQS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1NCC2=CC=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732882.png)
![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B11732900.png)

![1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B11732905.png)
![methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate](/img/structure/B11732910.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11732918.png)
![(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B11732926.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11732932.png)

![[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732939.png)
![2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B11732951.png)
![methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate](/img/structure/B11732952.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine](/img/structure/B11732957.png)

